molecular formula C9H8N2O2 B7776134 3-(hydroxyamino)-5-methylindol-2-one

3-(hydroxyamino)-5-methylindol-2-one

Cat. No.: B7776134
M. Wt: 176.17 g/mol
InChI Key: CLCPDOODLNLAPB-UHFFFAOYSA-N
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Description

3-(Hydroxyamino)-5-methylindol-2-one (CAS: 58418-20-5) is a substituted indole derivative with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.175 g/mol . Structurally, it features a hydroxyamino group (-NH-OH) at position 3 and a methyl group (-CH₃) at position 5 of the indol-2-one core. This compound is synthesized via a high-yield route (97% reported) using N-methylhydroxyamine hydrochloride as a key intermediate .

Properties

IUPAC Name

3-(hydroxyamino)-5-methylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(11-13)9(12)10-7/h2-4,13H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCPDOODLNLAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N=C2C=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=O)N=C2C=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(hydroxyamino)-5-methylindol-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated hydrocarbons. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different products compared to reduction reactions .

Scientific Research Applications

3-(hydroxyamino)-5-methylindol-2-one has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate biochemical pathways and interactions with biological molecules. In medicine, it may be used in drug development and testing for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemical products .

Mechanism of Action

The mechanism of action of 3-(hydroxyamino)-5-methylindol-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its use. For example, in medicinal applications, it may interact with proteins involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Indol-2-one Derivatives

The indol-2-one scaffold is highly versatile, with modifications at positions 3, 5, and other sites significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Indol-2-one Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Activity Reference ID
3-(Hydroxyamino)-5-methylindol-2-one -NH-OH (3), -CH₃ (5) C₉H₈N₂O₂ 176.175 High synthetic yield (97%); potential intermediate for bioactive molecules
3-Amino-5-chloroindolin-2-one hydrochloride -NH₂ (3), -Cl (5) C₈H₇ClN₂O·HCl 218.07 Chloro-substituted analog; studied for solubility and stability in medicinal chemistry
3-(1H-Imidazol-5-ylmethylene)-5-methoxyindolin-2-one Imidazole (3), -OCH₃ (5) C₁₃H₁₁N₃O₂ 241.25 Kinase inhibitor (e.g., GSK3β, CDK2); bioactive in cancer research
5-Nitro-3-(2,4-dimethylphenylimino)indolin-2-one -NO₂ (5), aryl imine (3) C₁₆H₁₃N₃O₃ 295.29 Nitro group enhances electrophilicity; used in dye and polymer synthesis
5-{[4-{[2-(Pyrrolidin-1-ylsulfonyl)benzyl]amino}-5-(trifluoromethyl)pyrimidin-2-yl]amino}indol-2-one Trifluoromethyl pyrimidine (5), sulfonyl-pyrrolidine (side chain) C₂₄H₂₁F₃N₆O₃S 530.522 Complex derivative; targets kinases (e.g., PKCβII) with nM affinity
3-(1H-Indol-5-ylamino)-5-methylindol-2-one Indole-5-amine (3), -CH₃ (5) C₁₇H₁₅N₃O 277.32 Bifunctional indole-indolinone hybrid; potential CNS activity

Key Structural and Functional Insights

Halogenation (5-position): Chloro analogs (e.g., 3-amino-5-chloroindolin-2-one) exhibit improved metabolic stability compared to methyl or methoxy groups . Nitro and Trifluoromethyl Groups: Increase electrophilicity and lipophilicity, critical for interactions with hydrophobic enzyme pockets (e.g., GSK3β) .

Synthetic Accessibility: Simple substitutions (e.g., -CH₃, -Cl) are achieved via one-step reactions, whereas complex derivatives (e.g., trifluoromethyl pyrimidine analogs) require multi-step protocols . The hydroxyamino derivative’s 97% yield underscores its synthetic feasibility compared to nitro-substituted analogs, which often require harsh conditions (e.g., HNO₃/H₂SO₄) .

Thermodynamic and Solubility Profiles: Methoxy and imidazole substituents increase water solubility, while aryl imines and trifluoromethyl groups reduce it . Hydrochloride salts (e.g., 3-amino-5-chloroindolin-2-one hydrochloride) improve crystallinity and storage stability .

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